molecular formula C12H13NO4S B1408502 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one CAS No. 1349199-62-7

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one

Cat. No.: B1408502
CAS No.: 1349199-62-7
M. Wt: 267.3 g/mol
InChI Key: NPOYWVKVPMQCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tosyl-1-oxa-6-azaspiro[33]heptan-3-one is a spirocyclic compound characterized by a unique structure that includes a tosyl group, an oxo group, and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one typically involves the reaction of a suitable precursor with tosyl chloride under basic conditions. One common method includes the cyclization of a precursor molecule containing both an amine and an alcohol functional group, followed by tosylation. The reaction conditions often involve the use of a base such as triethylamine or pyridine to facilitate the tosylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new spirocyclic amine derivative, while oxidation can lead to the formation of a spirocyclic ketone .

Scientific Research Applications

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one involves its interaction with various molecular targets. The tosyl group can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one
  • 2-Oxa-6-azaspiro[3.3]heptane
  • tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Uniqueness

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one is unique due to the presence of the tosyl group, which imparts specific reactivity and functionalization potential. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis .

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-9-2-4-10(5-3-9)18(15,16)13-7-12(8-13)11(14)6-17-12/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOYWVKVPMQCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(=O)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 2
Reactant of Route 2
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 3
Reactant of Route 3
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 4
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 5
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 6
Reactant of Route 6
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.